![molecular formula C16H24N2O2S B7633785 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound belongs to the class of urea derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea involves the inhibition of the target enzyme's activity. The compound binds to the active site of the enzyme, thereby preventing its normal function. This leads to a decrease in the enzyme's activity, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance. Similarly, inhibition of urease can lead to a decrease in the breakdown of urea, which can have implications in various diseases, including kidney stones.
実験室実験の利点と制限
The advantages of using 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea in lab experiments include its potent inhibitory activity against various enzymes, which can provide insights into their biological functions. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea. These include:
1. Studying its potential applications as a therapeutic agent for various diseases, including cancer and infectious diseases.
2. Investigating its interactions with other enzymes and proteins to gain insights into its mechanism of action.
3. Developing new synthetic methods to improve its yield and purity.
4. Studying its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
Conclusion:
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea is a chemical compound that has potential applications in various fields, including medicinal chemistry and drug development. Its potent inhibitory activity against various enzymes makes it an attractive target for research. However, further studies are needed to fully understand its biological functions and potential therapeutic applications.
合成法
The synthesis of 1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea involves a series of chemical reactions. The first step involves the reaction of 3-hydroxycyclopentanone with methyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with 4-methylphenylsulfonyl chloride to obtain the final product.
科学的研究の応用
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and urease. These enzymes are involved in various physiological processes and are considered important drug targets.
特性
IUPAC Name |
1-[(3-hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-12-2-6-15(7-3-12)21-9-8-17-16(20)18-11-13-4-5-14(19)10-13/h2-3,6-7,13-14,19H,4-5,8-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRZIBJLQRQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NCC2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
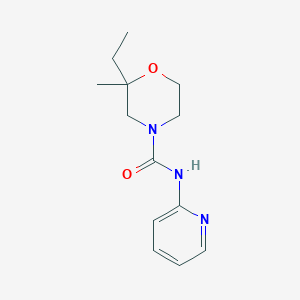
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)
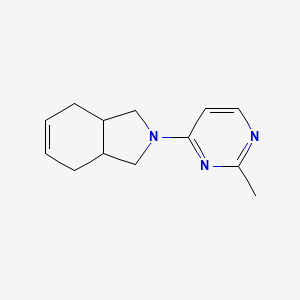
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
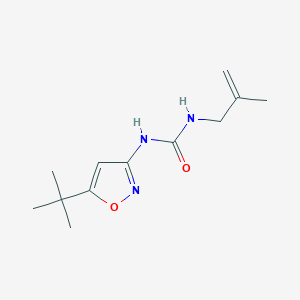
![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)
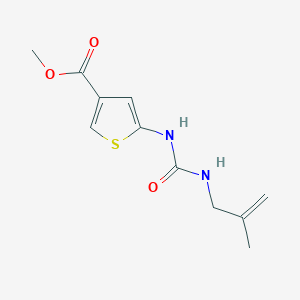
![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
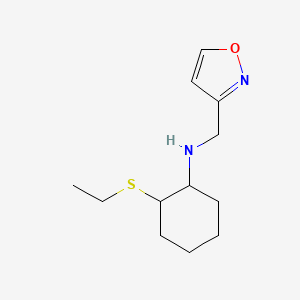
![1-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7633767.png)
![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)